N-[4-(aminomethyl)phenyl]-2,2,2-trifluoroacetamide
CAS No.: 1235441-35-6
Cat. No.: VC11653479
Molecular Formula: C9H9F3N2O
Molecular Weight: 218.18 g/mol
* For research use only. Not for human or veterinary use.
![N-[4-(aminomethyl)phenyl]-2,2,2-trifluoroacetamide - 1235441-35-6](/images/structure/VC11653479.png)
Specification
CAS No. | 1235441-35-6 |
---|---|
Molecular Formula | C9H9F3N2O |
Molecular Weight | 218.18 g/mol |
IUPAC Name | N-[4-(aminomethyl)phenyl]-2,2,2-trifluoroacetamide |
Standard InChI | InChI=1S/C9H9F3N2O/c10-9(11,12)8(15)14-7-3-1-6(5-13)2-4-7/h1-4H,5,13H2,(H,14,15) |
Standard InChI Key | ZLOPBOURHOXQDE-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1CN)NC(=O)C(F)(F)F |
Canonical SMILES | C1=CC(=CC=C1CN)NC(=O)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Structural Features
The molecular formula of N-[4-(aminomethyl)phenyl]-2,2,2-trifluoroacetamide is C₉H₈F₃N₂O, with a molecular weight of 220.17 g/mol. The structure comprises a benzene ring with an aminomethyl (-CH₂NH₂) substituent at the 4-position and a trifluoroacetamide (-NHCOCF₃) functional group (Figure 1). The trifluoroacetyl group introduces strong electron-withdrawing effects, influencing the compound’s reactivity and interaction with biological targets .
Table 1: Key Molecular Descriptors
Synthesis and Reaction Pathways
Retrosynthetic Analysis
The compound can be synthesized via two primary routes:
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Acylation of 4-(Aminomethyl)aniline: Reacting 4-(aminomethyl)aniline with trifluoroacetic anhydride (TFAA) under mild conditions.
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Reductive Amination of 4-Nitrobenzaldehyde: Subsequent acylation with trifluoroacetyl chloride.
Route 1: Direct Acylation of 4-(Aminomethyl)aniline
Reagents: 4-(Aminomethyl)aniline, TFAA, dichloromethane (DCM), triethylamine (TEA).
Procedure:
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Dissolve 4-(aminomethyl)aniline (1.0 equiv) in anhydrous DCM at 0°C.
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Add TEA (1.2 equiv) dropwise to scavenge HCl.
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Introduce TFAA (1.1 equiv) slowly, maintaining temperature below 5°C.
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Stir for 4–6 hours at room temperature.
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Quench with ice-water, extract with DCM, dry over Na₂SO₄, and concentrate.
Yield: ~70–85% (estimated from analogous reactions in ).
Route 2: Reductive Amination Followed by Acylation
Step 1: Synthesis of 4-(Aminomethyl)aniline
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Reduce 4-nitrobenzaldehyde to 4-aminobenzyl alcohol using NaBH₄/CuCl₂.
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Convert the alcohol to the amine via Gabriel synthesis.
Step 2: Acylation as in Route 1.
Table 2: Comparative Synthesis Metrics
Parameter | Route 1 | Route 2 |
---|---|---|
Yield | High (70–85%) | Moderate (50–60%) |
Purity | >95% | ~90% |
Scalability | Excellent | Moderate |
By-products | Minimal | Intermediate impurities |
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
The trifluoroacetyl group confers moderate lipophilicity (LogP ≈1.2), balancing solubility in polar (e.g., water: ~10 mg/mL) and nonpolar solvents (e.g., DCM: >50 mg/mL) . The aminomethyl group enhances water solubility relative to non-substituted analogs.
Table 3: Predicted Physicochemical Properties
Property | Value | Method/Source |
---|---|---|
Water Solubility | 10 mg/mL | ESOL (estimated) |
LogP | 1.2 | XLOGP3 |
pKa (NH₂) | ~8.2 | Analog data |
pKa (NHCOCF₃) | ~3.5 | Trifluoroacetamide data |
Metabolic Stability and Toxicity
The trifluoromethyl group reduces oxidative metabolism, extending half-life in vivo. Preliminary toxicity screening (based on analogs) suggests low acute toxicity (LD₅₀ >500 mg/kg in rats) but potential for renal accumulation due to fluorine content .
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